

# In-Depth Technical Guide: BMS-777607 Binding Affinity and Kinetics

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction:

BMS-777607 is a potent and selective, orally available, ATP-competitive small-molecule inhibitor of the MET receptor tyrosine kinase family.[1][2][3][4] It has demonstrated significant activity against c-Met and other related kinases, playing a crucial role in preclinical and clinical investigations targeting cancers with aberrant MET signaling.[1][2] This document provides a comprehensive overview of the binding affinity and kinetics of BMS-777607, including detailed experimental protocols and visual representations of its mechanism of action.

## **Quantitative Binding Affinity and Potency**

The binding affinity and inhibitory potency of BMS-777607 have been characterized across various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of BMS-777607



Target Kinase	Assay Type	Potency (IC50/Ki)	Reference
c-Met	Cell-free	3.9 nM (Ki)	[1]
c-Met	Cell-free	3.9 nM (IC50)	[3][5][6]
AxI	Cell-free	1.1 nM (IC50)	[3][5][6]
Ron	Cell-free	1.8 nM (IC50)	[3][5][6]
Tyro3	Cell-free	4.3 nM (IC50)	[3][5][6]
Mer	Cell-free	14.0 nM (IC50)	[6]
Flt-3	Cell-free	16 nM (IC50)	[6]
Aurora B	Cell-free	78 nM (IC50)	[6]
Lck	Cell-free	120 nM (IC50)	[6]
VEGFR-2	Cell-free	180 nM (IC50)	[6]

Table 2: Cellular Activity of BMS-777607



Cell Line	Assay Type	Endpoint	Potency (IC50)	Reference
GTL-16	c-Met Autophosphoryla tion	Inhibition of Phosphorylation	20 nM	[1][3][5]
PC-3	HGF-stimulated c-Met Autophosphoryla tion	Inhibition of Phosphorylation	< 1 nM	[1][3][5]
DU145	HGF-stimulated c-Met Autophosphoryla tion	Inhibition of Phosphorylation	< 1 nM	[1][3][5]
КНТ	c-Met Autophosphoryla tion	Inhibition of Phosphorylation	10 nM	[3][5]
PC-3	HGF-stimulated Cell Migration & Invasion	Inhibition of Migration/Invasio n	< 0.1 μM	[3][5][7]
DU145	HGF-stimulated Cell Migration & Invasion	Inhibition of Migration/Invasio n	< 0.1 μM	[3][5][7]
GTL-16	Proliferation	Inhibition of Proliferation	100 nM	[3]

# **Binding Kinetics and Mechanism of Action**

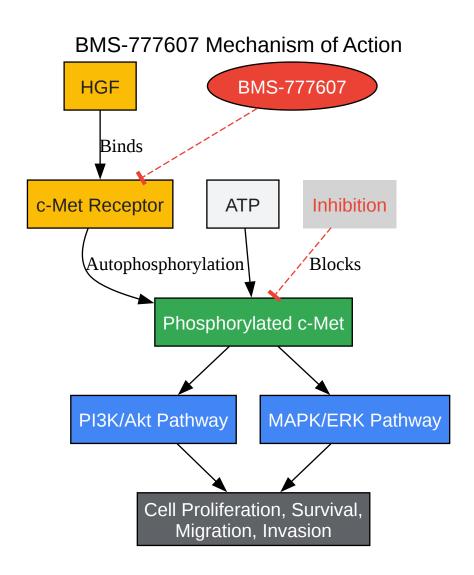
BMS-777607 is an ATP-competitive inhibitor of Met kinase.[1][3] This indicates that it binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins. While specific kinetic parameters such as association (k\_on) and dissociation (k\_off) rates are not extensively reported in the provided literature, its low nanomolar potency suggests a high affinity and likely a prolonged residence time within the ATP binding site. The



inhibition of c-Met autophosphorylation and downstream signaling pathways further confirms its mechanism of action.[7]

## **Signaling Pathway**

BMS-777607 effectively blocks the HGF-stimulated c-Met signaling cascade. Upon binding, it prevents the autophosphorylation of c-Met, which in turn inhibits the activation of downstream pathways critical for cell proliferation, survival, migration, and invasion, such as the PI3K/Akt and MAPK/ERK pathways.[7]



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Caption: Mechanism of action of BMS-777607 in the c-Met signaling pathway.

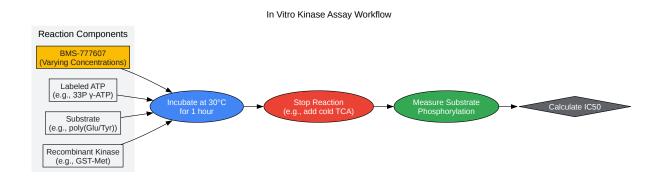


## **Experimental Protocols**

Detailed methodologies for the key experiments cited are outlined below.

## **In Vitro Kinase Assay**

This assay determines the direct inhibitory effect of BMS-777607 on the enzymatic activity of a target kinase.



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Caption: Workflow for a typical in vitro kinase inhibition assay.

#### Protocol:

• Reaction Setup: Prepare a reaction mixture containing the kinase (e.g., baculovirus-expressed GST-Met), a substrate (e.g., 3  $\mu$ g of poly(Glu/Tyr)), radiolabeled ATP (e.g., 0.12  $\mu$ Ci 33P  $\gamma$ -ATP), and non-labeled ATP (e.g., 1  $\mu$ M) in a kinase buffer (e.g., 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT).[5]



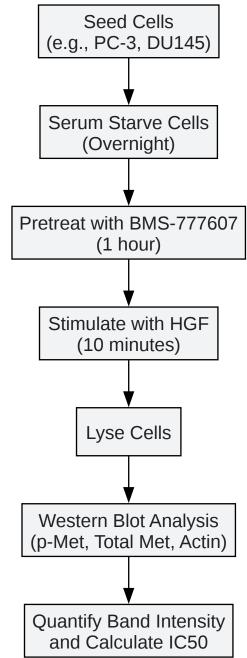
- Inhibitor Addition: Add varying concentrations of BMS-777607 to the reaction mixtures.
- Incubation: Incubate the reactions for 1 hour at 30°C to allow for the kinase reaction to proceed.[5]
- Reaction Termination: Stop the reaction by adding cold trichloroacetic acid (TCA) to a final concentration of 8%.[5]
- Quantification: The amount of phosphorylated substrate is quantified, typically by scintillation counting, to determine the extent of kinase inhibition.
- Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

## **Cellular Autophosphorylation Assay**

This assay measures the ability of BMS-777607 to inhibit the phosphorylation of its target kinase within a cellular context.



## Cellular Autophosphorylation Assay



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Caption: Workflow for a cellular autophosphorylation assay.

Protocol:



- Cell Culture: Seed c-Met-expressing cells (e.g., PC-3 or DU145) in appropriate culture vessels.[1]
- Serum Starvation: Once the cells reach a suitable confluency, serum-starve them overnight to reduce basal receptor activation.[1]
- Inhibitor Treatment: Pretreat the cells with varying concentrations of BMS-777607 for 1 hour. [1]
- Ligand Stimulation: Stimulate the cells with a ligand, such as Hepatocyte Growth Factor (HGF) (e.g., 25 ng/mL), for a short period (e.g., 10 minutes) to induce receptor autophosphorylation.[1]
- Cell Lysis: Lyse the cells to extract total cellular proteins.[1]
- Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated form of the kinase (e.g., p-Met Y1234/1235), the total kinase, and a loading control (e.g., actin).[1]
- Data Analysis: Quantify the band intensities to determine the level of kinase phosphorylation relative to the total kinase and loading control. Calculate the IC50 value for the inhibition of autophosphorylation.

#### **Cell Proliferation Assay (MTT Assay)**

This assay assesses the effect of BMS-777607 on the growth and viability of cancer cell lines.

#### Protocol:

- Cell Seeding: Seed cells (e.g., PC-3) into a 96-well plate.[1]
- Treatment: Treat the cells with various concentrations of BMS-777607 in the presence or absence of a growth stimulus like HGF (e.g., 25 ng/mL).[1]
- Incubation: Incubate the cells for an extended period (e.g., 96 hours).[1]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by



metabolically active cells.

- Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Absorbance Measurement: Measure the absorbance at a specific wavelength to quantify the number of viable cells.
- Data Analysis: Determine the effect of BMS-777607 on cell proliferation and calculate IC50 values if applicable.

#### Conclusion

BMS-777607 is a highly potent inhibitor of the MET kinase family, with low nanomolar affinity for c-Met, Axl, Ron, and Tyro3. Its ATP-competitive mechanism of action effectively abrogates c-Met autophosphorylation and downstream signaling, leading to the inhibition of cancer cell proliferation, migration, and invasion. The experimental protocols detailed herein provide a foundation for the continued investigation and characterization of this and similar kinase inhibitors in drug discovery and development.

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